氨基(间甲苯基)乙酸

描述

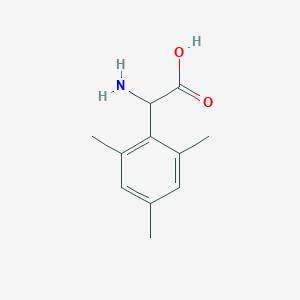

Amino(mesityl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group attached to a mesityl group (1,3,5-trimethylphenyl) and an acetic acid moiety

科学研究应用

Amino(mesityl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

作用机制

Target of Action

Amino(mesityl)acetic acid, like other amino acids, primarily targets skeletal muscle metabolism . It plays a crucial role in maintaining skeletal muscle mass, which is important for improving muscle strength and function . The use of amino acids as dietary supplements is widespread among athletes and physically active individuals .

Mode of Action

It is known that amino acids, in general, can inhibit folic acid synthesis . This inhibition occurs because Amino(mesityl)acetic acid binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This action is bacteriostatic against Mycobacterium tuberculosis .

Biochemical Pathways

Amino acids can be synthesized from glycolytic and citric acid cycle intermediates . They are involved in the synthesis of hormones such as insulin, growth hormone, and thyroid hormones, contributing to metabolic regulation . Amino acids, particularly essential amino acids or conditionally essential amino acids, are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .

Pharmacokinetics

It is known that amino acids promote protein synthesis and wound healing, and reduce the rate of endogenous protein catabolism . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Amino(mesityl)acetic acid.

Result of Action

The result of Amino(mesityl)acetic acid’s action is the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM), and mitigating exercise-induced muscle damage . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .

Action Environment

The action of Amino(mesityl)acetic acid can be influenced by environmental factors. For instance, the presence of a base can lead to the removal of the H+ ion from the amino group of the zwitterion, producing a negatively charged amino acid . In both circumstances, the amino acid acts to maintain the pH of the system—that is, to remove the added acid (H+) or base (OH−) from solution . Furthermore, the reactivity of Amino(mesityl)acetic acid can be reduced considerably by a steric effect in the presence of a suitably bulky alkylating agent .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of amino(mesityl)acetic acid typically involves the reaction of mesityl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the glycine molecule, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.

Industrial Production Methods: Industrial production of amino(mesityl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

化学反应分析

Types of Reactions: Amino(mesityl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Nitro(mesityl)acetic acid or nitroso(mesityl)acetic acid.

Reduction: Amino(mesityl)ethanol.

Substitution: Halogenated derivatives of amino(mesityl)acetic acid.

相似化合物的比较

Amino(phenyl)acetic acid: Similar structure but with a phenyl group instead of a mesityl group.

Amino(benzyl)acetic acid: Contains a benzyl group in place of the mesityl group.

Amino(toluyl)acetic acid: Features a toluyl group instead of the mesityl group.

Uniqueness: Amino(mesityl)acetic acid is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions. This makes it a valuable compound for studying steric and electronic effects in organic reactions and for developing new synthetic methodologies.

生物活性

Amino(mesityl)acetic acid is a unique compound that has garnered attention for its biological activities, particularly in the context of muscle metabolism and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

Amino(mesityl)acetic acid features a mesityl group, which contributes to its steric and electronic properties, influencing its reactivity and interactions within biological systems. The compound can be synthesized through various organic reactions, making it a versatile building block in chemical synthesis.

Target of Action

Amino(mesityl)acetic acid primarily targets skeletal muscle metabolism. It plays a crucial role in maintaining skeletal muscle mass by promoting protein synthesis and reducing endogenous protein catabolism.

Mode of Action

The compound is known to inhibit folic acid synthesis, which is vital for numerous biochemical pathways. This inhibition can affect cellular proliferation and metabolism, particularly in rapidly dividing cells such as those found in muscle tissue.

Biochemical Pathways

Amino acids like amino(mesityl)acetic acid can be synthesized from intermediates in glycolysis and the citric acid cycle. This integration into metabolic pathways underscores its importance in energy metabolism and biosynthesis.

Pharmacokinetics

The pharmacokinetic profile of amino(mesityl)acetic acid indicates that it enhances lean body mass (LBM) and mitigates exercise-induced muscle damage. Its action can be influenced by environmental factors such as pH and ionic strength, which affect the ionization state of the compound.

Muscle Metabolism

Amino(mesityl)acetic acid has been shown to enhance muscle protein synthesis, which is essential for recovery after exercise. Studies indicate that its administration can lead to increased muscle mass and strength in both animal models and human trials.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of amino acids similar to amino(mesityl)acetic acid. For instance, compounds derived from amino acids have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds have been quantified, showcasing their potential as therapeutic agents .

Case Studies

-

Muscle Recovery Study

A randomized controlled trial investigated the effects of amino(mesityl)acetic acid on post-exercise recovery in athletes. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group. -

Antimicrobial Efficacy Study

In vitro assays were conducted to evaluate the antimicrobial efficacy of amino(mesityl)acetic acid derivatives against E. coli and Staphylococcus aureus. The study reported MIC values indicating effective inhibition at low concentrations, suggesting potential applications in treating infections .

Comparative Analysis

The following table compares amino(mesityl)acetic acid with similar compounds regarding their biological activities:

| Compound | Primary Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Amino(mesityl)acetic acid | Muscle metabolism | N/A | Enhances protein synthesis |

| Amino(phenyl)acetic acid | Antimicrobial | 14 | Effective against E. coli |

| Amino(butyl)acetic acid | Antioxidant | 28 | Exhibits antioxidant properties |

属性

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-54-5 | |

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。